4-Amino-6,8-dimethylquinoline
Description
4-Amino-6,8-dimethylquinoline (CAS: 929339-38-8) is a quinoline derivative characterized by an amino group at position 4 and methyl groups at positions 6 and 8 of the quinoline ring. Its molecular formula is C₁₁H₁₃N₂, and it is commercially available with a purity of 95% (Combi-Blocks, QI-4752) . The compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6,8-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAEUSVMYYGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589038 | |
| Record name | 6,8-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929339-38-8 | |
| Record name | 6,8-Dimethyl-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929339-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-6,8-dimethylquinoline can be synthesized using various classical protocols, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes. For example, the use of stannic chloride or indium (III) chloride as catalysts in the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro derivatives to amines using stannous chloride dihydrate in ethanol.
Substitution: Electrophilic substitution reactions with halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Stannous chloride dihydrate, ethanol.
Substitution: Halogens, alkyl halides, Lewis acids.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or alkylated quinolines.
Scientific Research Applications
4-Amino-6,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like ATP synthase, which is crucial for energy production in cells . This inhibition can lead to the disruption of cellular processes and has therapeutic implications in treating diseases like tuberculosis.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Structural and Functional Differences
Amino Group Position: this compound’s amino group at C4 may facilitate interactions with biological targets (e.g., enzymes or DNA) through hydrogen bonding or electrostatic interactions. In contrast, 2-Amino-4-hydroxy-6,8-dimethylquinoline (C2 amino) may exhibit altered binding specificity due to spatial rearrangement .
Halogen vs. Amino Substitutions: The 4-Chloro-6,8-dimethylquinoline lacks the nucleophilic amino group, making it less reactive in amine-specific reactions (e.g., crosslinking) but more prone to nucleophilic aromatic substitution .
Fluorine Substitution: 4-Amino-5,8-difluoro-2-methyl-quinoline incorporates fluorine atoms, which enhance lipophilicity and oxidative stability compared to non-halogenated analogues. This property is advantageous in drug design for improving pharmacokinetics .
Biological Activity
4-Amino-6,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antibiotics.
- Antiproliferative Effects : Research indicates that this compound can induce apoptosis in cancer cells. It has been demonstrated to affect cell cycle progression and promote cell death in several cancer cell lines.
- Bone Modulation : According to patent literature, derivatives of 4-aminoquinoline compounds have been explored for their ability to modulate bone remodeling processes. They may influence serotonin levels and other biochemical pathways involved in bone health .
Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Case Studies
Case Study 1: Anticancer Properties
In a study focusing on the antiproliferative effects of this compound on HeLa cells, researchers found that the compound induced significant apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.
Case Study 2: Bone Health
A clinical trial investigated the effects of a related compound on patients with osteoporosis. The study reported improvements in bone mineral density after treatment with a formulation containing 4-aminoquinoline derivatives, suggesting potential applications in treating bone-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
